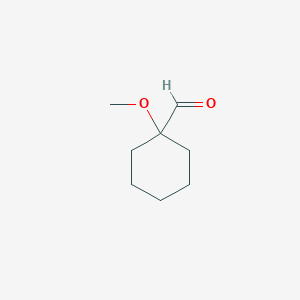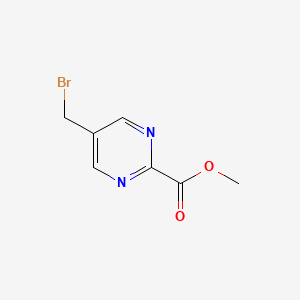
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three fluoranthene units, each further substituted with phenyl groups. The intricate structure of this compound makes it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where fluoranthene derivatives are coupled with a benzene core under palladium-catalyzed conditions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of large quantities of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, halogenating agents for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced fluoranthene derivatives.
Substitution: Nitro or halogen-substituted fluoranthene derivatives.
Applications De Recherche Scientifique
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence sensing and electronic devices. The pathways involved include the excitation of electrons to higher energy states, followed by emission of light upon relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-tris(4-aminophenyl)benzene: Known for its use in the synthesis of covalent organic frameworks (COFs).
1,3,5-tris(4-formylphenyl)benzene: Used in the synthesis of COFs and other porous materials.
1,3,5-tris(4-bromophenyl)benzene: Utilized in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene is unique due to its extended π-conjugation and bulky substituents, which impart distinct photophysical and electronic properties. These characteristics make it particularly valuable in the development of advanced materials for optoelectronic applications .
Propriétés
IUPAC Name |
8-[3,5-bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H54/c1-7-25-55(26-8-1)73-52-76(82(61-31-13-4-14-32-61)88-70-46-22-40-58-37-19-43-67(79(58)70)85(73)88)64-49-65(77-53-74(56-27-9-2-10-28-56)86-68-44-20-38-59-41-23-47-71(80(59)68)89(86)83(77)62-33-15-5-16-34-62)51-66(50-64)78-54-75(57-29-11-3-12-30-57)87-69-45-21-39-60-42-24-48-72(81(60)69)90(87)84(78)63-35-17-6-18-36-63/h1-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMGAAHLCWOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=C(C9=C(C1=CC=CC2=C1C9=CC=C2)C(=C8)C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C2=C(C3=CC=CC4=C3C2=CC=C4)C(=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B3283049.png)



![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)








